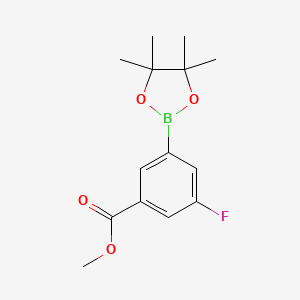
Methyl-3-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
The title compounds are boric acid ester intermediates with benzene rings . They are obtained by a three-step substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals, which are further investigated by DFT .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Boronsäureester spielen eine zentrale Rolle in der organischen Synthese, insbesondere in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung. Sie dienen als Zwischenprodukte zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer Moleküle von grundlegender Bedeutung sind .
Biomedizinische Anwendungen
Boronsäureester wurden hinsichtlich ihres Potenzials in biomedizinischen Anwendungen untersucht. Sie können als Lipase-Inhibitoren, HIV-Inhibitoren und sogar in Medikamenten-Abgabesystemen dienen, da sie mit biologischen Molekülen interagieren können .
Sensorik und Detektion
Die Boronsäureester-Gruppierung der Verbindung kann zur Entwicklung von Sensoren für die Detektion verschiedener Analyten verwendet werden, da sie Komplexe mit Diolen und Lewis-Basen bilden kann. Dies findet Anwendung in der Umweltüberwachung und medizinischen Diagnostik .
Selbstheilende Materialien
Boronsäureester-basierte Polymere weisen aufgrund der dynamischen kovalenten Bindungen, die zwischen Boronsäuren und Diolen gebildet werden, selbstheilende Eigenschaften auf. Dies hat Auswirkungen auf die Entwicklung fortschrittlicher Materialien für die Gesundheitsüberwachung und Bioimplantate .
Therapeutische Medikamente
Einige Boronsäureester wurden aufgrund ihrer einzigartigen Wechselwirkungen mit biologischen Systemen in therapeutische Medikamente integriert. Sie wurden in Krebsmedikamenten und als Sonden für die Detektion von reaktiven Sauerstoffspezies verwendet .
Chemische Biologie
In der chemischen Biologie werden Boronsäureester aufgrund ihrer selektiven Bindungseigenschaften als Sonden und Sensoren eingesetzt. Sie können verwendet werden, um biologische Prozesse und Interaktionen auf molekularer Ebene zu untersuchen .
Umweltanwendungen
Boronsäureester können in Umweltanwendungen wie der Detektion von Schadstoffen oder der Überwachung von Umweltveränderungen eingesetzt werden, da sie empfindlich auf verschiedene chemische Wechselwirkungen reagieren .
Materialwissenschaften
In den Materialwissenschaften tragen Boronsäureester zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder Reaktionsfähigkeit auf Umweltreize bei .
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMWSJVNEMEOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675351 | |
| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016979-31-9 | |
| Record name | Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how were they confirmed?
A1: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate characterized by a benzene ring core. [] Its structure comprises a methyl benzoate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring. The structure of this compound was confirmed using a combination of spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. [] Additionally, single-crystal X-ray diffraction analysis was employed to determine the crystal structure and perform conformational analyses. []
Q2: How was computational chemistry used to study Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
A2: Density Functional Theory (DFT) calculations were performed to further investigate the molecular structure of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [] These calculations provided insights into the molecular geometry and conformation, which were found to be consistent with the crystal structure obtained from X-ray diffraction. [] Furthermore, DFT was utilized to explore the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its physicochemical properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)
![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
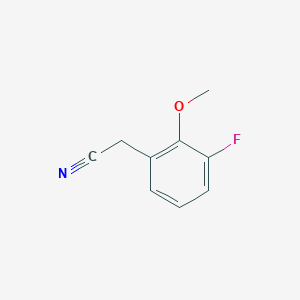
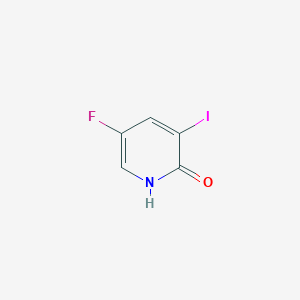
![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
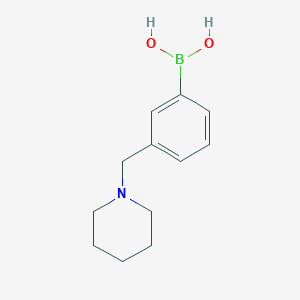
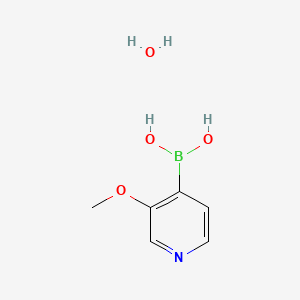
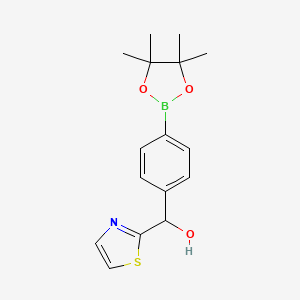
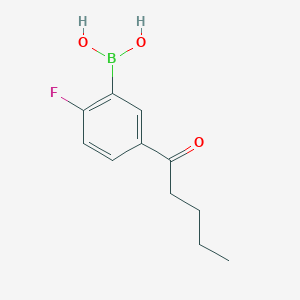

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)